molecular formula C15H13FO4 B6402609 4-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid CAS No. 1261927-79-0

4-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6402609
CAS No.: 1261927-79-0
M. Wt: 276.26 g/mol
InChI Key: WMTWRURARGQCGQ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methoxyphenylboronic acid and 2-methoxybenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-fluoro-5-methoxyphenylboronic acid with 2-methoxybenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include substituted derivatives with various functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 4-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound is used as a probe in biological studies to investigate the interactions of fluoro and methoxy-substituted benzoic acids with biological targets.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: The compound is used in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups enhance the compound’s ability to bind to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Fluoro-5-methoxyphenylboronic acid
  • 2-Fluoro-5-methoxyphenylacetic acid
  • 4-Fluoro-2-methoxybenzoic acid

Comparison:

  • Unique Properties: 4-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity.
  • Chemical Reactivity: Compared to similar compounds, it exhibits different reactivity patterns in substitution, oxidation, and reduction reactions.
  • Biological Activity: The combination of fluoro and methoxy groups enhances its potential as a biological probe and therapeutic agent.

Properties

IUPAC Name

4-(2-fluoro-5-methoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-10-4-6-13(16)12(8-10)9-3-5-11(15(17)18)14(7-9)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTWRURARGQCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690140
Record name 2'-Fluoro-3,5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-79-0
Record name 2'-Fluoro-3,5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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